Ethyl 3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate
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Overview
Description
Ethyl 3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate is a chemical compound that features a pyrazole ring substituted with bromine and difluoromethyl groups
Preparation Methods
The synthesis of Ethyl 3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate involves multiple steps. One common method includes the reaction of 4-bromo-3-(difluoromethyl)-1H-pyrazole with ethyl 3-bromobutanoate under specific conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, followed by purification through column chromatography.
Chemical Reactions Analysis
Ethyl 3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate can undergo various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: The pyrazole ring can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of these targets. The bromine atom can also participate in halogen bonding, further influencing the compound’s activity .
Comparison with Similar Compounds
Ethyl 3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate can be compared with similar compounds such as:
Ethyl 3-bromo-4-fluorobenzoate: This compound has a similar structure but lacks the pyrazole ring and difluoromethyl group.
3-(Difluoromethyl)-1-methyl-1H-pyrazole: This compound shares the difluoromethyl-pyrazole motif but differs in the rest of the structure.
The uniqueness of this compound lies in its combination of bromine, difluoromethyl, and pyrazole functionalities, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13BrF2N2O2 |
---|---|
Molecular Weight |
311.12 g/mol |
IUPAC Name |
ethyl 3-[4-bromo-3-(difluoromethyl)pyrazol-1-yl]butanoate |
InChI |
InChI=1S/C10H13BrF2N2O2/c1-3-17-8(16)4-6(2)15-5-7(11)9(14-15)10(12)13/h5-6,10H,3-4H2,1-2H3 |
InChI Key |
HERHAIARZDYREQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)N1C=C(C(=N1)C(F)F)Br |
Origin of Product |
United States |
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